N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Description
N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is a brominated acetamide derivative featuring a sulfanyl linker between the acetamide core and a 4-bromophenyl group. These analogs often exhibit bioactivity as enzyme inhibitors, receptor agonists, or antimicrobial agents, highlighting the importance of bromophenyl and sulfanyl motifs in drug design .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-bromophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVDNTVVULDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide and related compounds:
Key Observations :
- Bromophenyl Positioning: Substitution at the 2- or 4-position of the phenyl ring (e.g., vs.
- Sulfanyl Linker : The –S– group enhances molecular flexibility and participates in hydrogen bonding (e.g., N–H⋯S interactions in ), affecting crystal packing and stability .
Enzyme Inhibition
- HIV-1 Reverse Transcriptase Inhibition : The triazole-containing analog () demonstrates inhibitory activity against HIV-1 RT, attributed to hydrogen bonding between the sulfanyl group and enzyme residues .
- Antimycobacterial Activity : Thiophene-based analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide in ) show promising in vitro activity, suggesting that sulfur-containing heterocycles enhance antimicrobial potency .
Receptor Modulation
- FPR1/FPR2 Agonism: Pyridazinone derivatives () activate formyl peptide receptors, inducing calcium mobilization in neutrophils. The 4-bromophenyl group is critical for receptor specificity .
- mGlu Receptor Effects: AZ12216052 () exhibits anxiolytic effects via mGlu8 receptor modulation, though off-target interactions are noted, highlighting the complexity of sulfanyl-acetamide pharmacology .
Orco Channel Activation
Crystallographic and Hydrogen-Bonding Patterns
- Dimer Formation : In , N–H⋯N and C–H⋯O interactions create centrosymmetric dimers, stabilizing the crystal lattice .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., Etter’s graph theory in ) reveal that sulfanyl and acetamide groups frequently participate in R₂²(8) motifs, common in supramolecular assemblies .
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